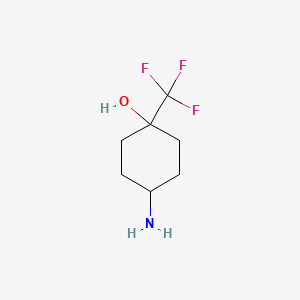

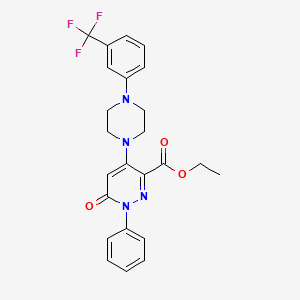

2-(4-氟苯基)-3-甲基丁酸

货号 B2592364

CAS 编号:

51632-33-8

分子量: 196.221

InChI 键: YBQLHBYGMUXCEW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-(4-Fluorophenyl)-3-methylbutanoic acid is a compound that is used as an intermediate in the production of fluorinated anesthetics . It appears as a white shiny crystalline powder or flakes .

Synthesis Analysis

The synthesis of 2-(4-Fluorophenyl)-3-methylbutanoic acid involves several steps. One method involves the preparation of 4-fluorophenylboronic acid, which is then used to prepare 2-(4-fluorophenyl)thiophene . Another method involves the synthesis of (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-3-methylbutanoic acid can be analyzed using various methods. For example, 4-Fluorophenylboronic acid has a linear formula of FC6H4B(OH)2 . Another compound, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, has been characterized by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Chemical Reactions Analysis

4-Fluorophenylboronic acid, a related compound, can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis

4-Fluorophenylacetic acid, a related compound, has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 37.4±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 121.1±3.0 cm3 .科学研究应用

合成和分析表征:

- 该化合物已用于合成各种化学品,例如 γ-氟代 α-氨基酸,这对于有机化学研究和潜在的医学应用非常重要。一项研究展示了使用 2-羟基-3-莰酮作为辅助剂,对这些氨基酸进行立体选择性合成,突出了该化合物在创建结构复杂且对映体富集的分子中的作用 (Laue et al., 2000)。

- 此外,2-(4-氟苯基)-3-甲基丁酸衍生物已在新精神活性物质的背景下进行了研究,阐明了这些物质的化学合成和综合分析表征 (Dybek et al., 2019)。

在酒精饮料中的定量测定:

- 该化合物已用于开发用于定量测定葡萄酒和其他酒精饮料中羟基酸的方法。此类方法对于了解这些化合物在饮料中的感官效应至关重要 (Gracia-Moreno et al., 2015)。

药物合成中的关键中间体:

- 它是合成各种药物的关键中间体。例如,它已用于合成 4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯丁酰胺,这是阿托伐他汀钙的中间体,阿托伐他汀钙是一种广泛使用的降胆固醇药物 (Yi-fan, 2010)。

肿瘤检测的潜在 PET 显像剂:

- 研究还探索了其衍生物作为肿瘤检测的潜在 PET 显像剂。该应用在医学影像和癌症诊断领域具有重要意义 (Qiao et al., 2009)。

向列和层析液晶的开发:

- 该化合物的衍生物已被研究用于制造具有负介电各向异性的向列和层析液晶的潜力。这项研究对于开发先进的液晶显示器和其他电光器件至关重要 (Jankowiak et al., 2008)。

晶体结构分析:

- 该化合物已进行晶体结构分析,例如对 4-(2',4'-二氟联苯-4-基)-2-甲基丁酸的研究。了解其晶体结构可以深入了解其化学性质和潜在应用 (Bulej et al., 2004)。

抗惊厥活性研究:

- 已经进行研究以探索某些衍生物的抗惊厥活性,这可以为癫痫和其他癫痫发作疾病的新治疗方法的发展做出贡献 (Bihdan, 2019)。

糖尿病药物合成:

- 它已用于合成瑞格列奈,一种 2 型糖尿病药物,突出了其在治疗剂开发中的作用 (Wang Li-quan, 2008)。

药物化学中的直接不对称氢化:

- 该化合物参与某些酸的直接不对称氢化,这一过程在合成 ACE 抑制剂(用于治疗高血压和心力衰竭的药物)中很重要 (Zhu et al., 2010)。

肾素抑制剂合成的中间体:

- 它是合成阿利吉仑的关键中间体,阿利吉仑是一种用于高血压管理的肾素抑制剂 (Andrushko et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866481 | |

| Record name | 2-(4-Fluorophenyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3-methylbutanoic acid | |

CAS RN |

51632-33-8 | |

| Record name | 2-(4-fluorophenyl)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 63.0 g (0.52 mol) of [R]-(+)-1-phenylethylamine in 800 ml of acetonitrile was added with stirring to a solution of 204.1 g (1.04 mol) of rac. 2-(p-fluorophenyl)-3-methylbutyric acid in 1200 ml of acetonitrile. After 1 hour the crystalline precipitate was filtered off, washed with 300 ml of acetonitrile and dried overnight under reduced pressure at 50°. After repeated recrystallization from ethanol, the corresponding salt was obtained as colorless crystals, m.p. 209°-210°. The salt was suspended in ether and treated with 3N hydrochloric acid to pH 1. The ethereal solution was washed with water, dried and evaporated under reduced pressure, yielding [R]-(-)-2-(p-fluorophenyl)-3-methylbutyric acid, m.p. 56°-57°; [α]D20 =-48.4° (c=1, methanol).

Citations

For This Compound

23

Citations

A short, technically feasible route was developed for the synthesis of (S)2-(4-fluorophenyl)-3-methylbutanoic

acid (S)- 2 with an overall yield of 80% starting from 4-fluorophenylacetic …

Number of citations: 32

www.sciencedirect.com

The pilot-plant-scale synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid by

asymmetric hydrogenation of 2-(4-fluorophenyl)-3-methylbut-2-enoic acid with the [Ru ((R)-…

Number of citations: 40

ojs.chimia.ch

A kinetic model and simulation as well as a continuous stirred tank reactor (CSTR) system for

the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important optically active …

Number of citations: 22

pubs.acs.org

We have extended the methodology developed for the preparation of atropisomeric chiral

ligands derived from the MeOBIPHEP ligand to water‐soluble ones. The hydrophilic ligands …

Number of citations: 11

onlinelibrary.wiley.com

Reactions such as ammonolyses of esters to amides and of mesylates to amines, asymmetric

hydrogenations, and the condensation of trimethylhydroquinone with isophytol to d,l-α-…

Number of citations: 63

pubs.acs.org

The increasing demand to produce enantiomerically pure pharmaceuticals, agrochemicals,

flavors, and other fine chemicals has advanced the field of asymmetric catalytic technologies…

Number of citations: 610

pubs.acs.org

While a variety of methods is now available for the stereoselective reduction of olefins,

catalytic hydrogenation continues to be the most useful technique for addition of hydrogen to …

Number of citations: 7

onlinelibrary.wiley.com

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids using readily prepared

bis(phosphine) cobalt(0) 1,5-cyclooctadiene precatalysts is described. Di-, tri-, and tetra-…

Number of citations: 71

pubs.acs.org

Written by world-renowned and best-selling experts, Nobel Laureate EJ Corey and Laszlo

Kurti, Enantioselective Chemical Synthesis offers an authoritative and comprehensive …

Number of citations: 133

www.google.com

The air-stable Ir/(R)-P-Phos/THF system for asymmetric hydrogenation of a variety of quinolines

has been investigated and 2-methyl quinoline shows the highest ee value of 91%. This …

Number of citations: 3

search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)

![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)